3-Methyl-6-phenylcyclohex-2-en-1-one
Description
Structure
3D Structure
Properties
CAS No. |
6286-53-9 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-methyl-6-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-6,9,12H,7-8H2,1H3 |
InChI Key |
HQQSYHVJFAZTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 3 Methyl 6 Phenylcyclohex 2 En 1 One
Conjugate Addition Reactions
Conjugate addition, also known as 1,4-addition, is a key reaction pathway for α,β-unsaturated carbonyl compounds. In this type of reaction, a nucleophile adds to the β-carbon of the enone system. This is in contrast to the 1,2-addition, where the nucleophile directly attacks the carbonyl carbon. The preference for 1,4-addition is often observed with softer nucleophiles.
Michael 1,4-Addition Mechanisms
The Michael addition is a specific and widely utilized type of conjugate addition where a resonance-stabilized carbanion, known as a Michael donor, adds to an α,β-unsaturated carbonyl compound, the Michael acceptor.
The mechanism of the Michael addition to 3-methyl-6-phenylcyclohex-2-en-1-one involves the attack of a nucleophile on the β-carbon of the conjugated system. This initial attack results in the formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group. Subsequent protonation of this enolate, typically by a protic solvent or during an acidic workup, yields the final 1,4-adduct. The presence of the phenyl and methyl groups can influence the approach of the nucleophile, potentially leading to stereoselectivity in the product.
The Michael addition to this compound can be performed in a stereoselective manner to control the formation of new stereocenters.
Diastereoselective Michael Addition: The existing stereocenter at the C6 position, bearing the phenyl group, can direct the incoming nucleophile to a specific face of the molecule, leading to the preferential formation of one diastereomer over another. The steric bulk of the phenyl group can hinder the approach of the nucleophile from one side, resulting in a diastereoselective outcome.
Enantioselective Michael Addition: To achieve enantioselectivity, a chiral catalyst is typically employed. These catalysts can be chiral Lewis acids, organocatalysts, or transition metal complexes with chiral ligands. The catalyst interacts with either the enone or the nucleophile to create a chiral environment around the reacting centers. This chiral environment favors one pathway of nucleophilic attack, leading to the formation of one enantiomer in excess. For instance, chiral amine catalysts can react with the enone to form a chiral iminium ion, which then undergoes a stereocontrolled Michael addition.
| Catalyst Type | Example Catalyst | General Outcome |
| Organocatalyst | Chiral secondary amines (e.g., prolinol derivatives) | High enantioselectivity through iminium ion activation. |
| Metal Catalyst | Copper(I) with chiral phosphine (B1218219) ligands | High enantioselectivity in additions of organometallic reagents. |
Aza-Michael Addition Pathways
The aza-Michael addition is a variation of the Michael reaction where the nucleophile is an amine or a related nitrogen-containing compound. Primary and secondary amines can add to the β-carbon of this compound to form β-amino ketone derivatives. The reaction can be catalyzed by acids, bases, or Lewis acids. In some cases, the reaction proceeds without a catalyst, particularly with more nucleophilic amines. The resulting β-amino ketones are valuable synthetic intermediates for the preparation of various nitrogen-containing compounds.
Organometallic Reagent Reactivity in Conjugate Additions (e.g., Organocuprates, Organozinc)
Organometallic reagents are powerful nucleophiles for conjugate addition reactions. The choice of the metal can significantly influence the regioselectivity of the addition.
Organocuprates: Gilman reagents (lithium dialkylcuprates, R₂CuLi) are particularly effective for 1,4-addition to α,β-unsaturated ketones. They are considered "soft" nucleophiles and exhibit a strong preference for attacking the β-carbon over the carbonyl carbon. The reaction of an organocuprate with this compound would lead to the formation of a new carbon-carbon bond at the β-position, yielding a 3,5-disubstituted cyclohexanone (B45756).
Organozinc Reagents: Organozinc reagents, often used in the presence of a catalyst such as a copper salt, also undergo conjugate addition to enones. nih.gov The reactivity of organozinc reagents can be tuned by the choice of ligands and reaction conditions, allowing for a high degree of control over the reaction outcome. nih.gov These reagents are generally more tolerant of functional groups compared to more reactive organometallics like organolithium or Grignard reagents. researchgate.net
| Organometallic Reagent | General Formula | Predominant Reaction Type |
| Organocuprate (Gilman) | R₂CuLi | 1,4-Conjugate Addition |
| Organozinc | R₂Zn or RZnX | 1,4-Conjugate Addition (often with a catalyst) |
| Grignard Reagent | RMgX | Primarily 1,2-Addition |
| Organolithium | RLi | Primarily 1,2-Addition |
Pericyclic Reactions
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. wikipedia.org The α,β-unsaturated system in this compound can participate as a component in certain pericyclic reactions, most notably in cycloadditions.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org In this context, the double bond of the cyclohexenone ring in this compound can act as the dienophile. The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. The carbonyl group in the enone system serves this purpose, making the double bond electron-deficient and thus a suitable dienophile. The reaction with a conjugated diene would result in the formation of a bicyclic or polycyclic ketone, with the stereochemistry of the product being influenced by the substituents on both the diene and the dienophile.
Diels-Alder Reactions with this compound as Dienophile
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.org In this context, this compound can act as the dienophile, reacting with a conjugated diene. The enone's carbon-carbon double bond is the reactive site, and its reactivity is influenced by the electron-withdrawing nature of the adjacent carbonyl group. This polarization makes the double bond electron-deficient and thus a suitable partner for an electron-rich diene. masterorganicchemistry.com
In a normal-electron-demand Diels-Alder reaction, the dienophile is electron-poor and the diene is electron-rich. This compound is a suitable dienophile for this type of reaction due to the electron-withdrawing effect of the conjugated carbonyl group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. The reaction rate is enhanced when the diene bears electron-donating groups (EDGs).
For instance, a hypothetical reaction with an electron-rich diene like 2,3-dimethyl-1,3-butadiene (B165502) would proceed via a concerted mechanism, leading to the formation of a bicyclic adduct. The presence of the methyl and phenyl groups on the cyclohexenone ring will sterically and electronically influence the approach of the diene and the stability of the transition state.
While less common for a typical enone, an inverse-electron-demand Diels-Alder reaction could theoretically occur if this compound were to react with a very electron-poor diene. In this scenario, the electronic roles are reversed: the dienophile is electron-rich and the diene is electron-poor. For this to happen with the title compound, its double bond would need to be rendered more electron-rich, which is not its natural state due to the carbonyl group. Therefore, it is not an ideal candidate for this class of Diels-Alder reactions.
When an unsymmetrical diene reacts with the unsymmetrical double bond of this compound, the issue of regioselectivity arises, meaning that multiple constitutional isomers can be formed. The outcome is generally governed by the electronic effects of the substituents on both the diene and the dienophile. For a 1-substituted diene, the "ortho" product is typically favored, while a 2-substituted diene often yields the "para" adduct as the major product. youtube.com The precise regiochemical outcome for a reaction involving this compound would depend on the specific diene used and would be predicted by considering the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile's double bond.
Stereoselectivity in the Diels-Alder reaction is also a critical aspect, with the formation of endo and exo products being possible. masterorganicchemistry.comyoutube.com The Alder Endo Rule states that for normal-electron-demand reactions, the endo product is often the kinetically favored product. This preference is attributed to secondary orbital interactions between the π-system of the diene and the substituent on the dienophile. In the case of this compound, the approach of the diene would be influenced by the steric bulk of the phenyl group at the adjacent stereocenter, which could affect the endo/exo selectivity.
Table 1: Theoretical Diels-Alder Reaction Parameters for this compound
| Reaction Type | Diene Requirement | Dienophile Character | Expected Selectivity |
| Normal-Electron-Demand | Electron-rich (e.g., with alkyl groups) | Electron-poor (activated by C=O) | Regio- and stereoselective (Endo favored) |
| Inverse-Electron-Demand | Electron-poor (e.g., with EWGs) | Electron-rich (unfavored for this compound) | Not applicable |
Lewis acids are commonly used to catalyze Diels-Alder reactions involving α,β-unsaturated carbonyl compounds. wikipedia.orgias.ac.in A Lewis acid, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), would coordinate to the carbonyl oxygen of this compound. This coordination enhances the electron-withdrawing nature of the carbonyl group, further lowering the energy of the dienophile's LUMO. masterorganicchemistry.com This increased electrophilicity accelerates the reaction, often allowing it to proceed under milder conditions and with higher yields. nih.gov Furthermore, Lewis acid catalysis can also enhance the regioselectivity and endo-selectivity of the cycloaddition. nih.gov
Table 2: Effect of Lewis Acid Catalysis on Diels-Alder Reactions
| Parameter | Uncatalyzed Reaction | Lewis Acid Catalyzed Reaction |
| Reaction Rate | Slow, often requires heat | Accelerated, milder conditions |
| Dienophile LUMO Energy | Lowered by C=O | Further lowered by LA coordination |
| Regioselectivity | Moderate to good | Often enhanced |
| Stereoselectivity (Endo) | Generally favored | Often enhanced |
Sigmatropic Rearrangements in Cyclohexenone Systems
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system in an intramolecular fashion. wikipedia.org The Cope and Claisen rearrangements are classic examples of wikipedia.orgwikipedia.org-sigmatropic shifts. wikipedia.org
The Oxy-Cope rearrangement is a variation of the Cope rearrangement involving a 1,5-dien-3-ol. wikipedia.orgorganic-chemistry.org The reaction results in the formation of an enol, which then tautomerizes to a carbonyl compound, providing a thermodynamic driving force for the reaction. libretexts.orgmasterorganicchemistry.com
For this compound to undergo an Oxy-Cope rearrangement, it must first be converted into a suitable 1,5-dien-3-ol precursor. This could be hypothetically achieved by the 1,2-addition of a vinyl organometallic reagent (e.g., vinylmagnesium bromide) to the carbonyl group. This would generate a tertiary alcohol with a vinyl group at the former carbonyl carbon, creating the necessary 1,5-diene-3-ol framework.
Once this precursor is formed, heating (in a neutral Oxy-Cope) or treatment with a base (in an anionic Oxy-Cope) would initiate the wikipedia.orgwikipedia.org-sigmatropic rearrangement. The anionic version is known to proceed at significantly faster rates. organic-chemistry.org The rearrangement would lead to the formation of a new ten-membered ring containing an enol or enolate, which would then tautomerize to the corresponding ketone. The stereochemistry of the substituents on the starting cyclohexenol (B1201834) would influence the stereochemical outcome of the newly formed stereocenters in the product.
cdnsciencepub.comcdnsciencepub.com-Sigmatropic Rearrangements and Stereochemical Implications
A sigmatropic rearrangement is a pericyclic reaction where one sigma (σ) bond moves across a π-electron system. wikipedia.org The nomenclature [i,j] is used to classify these shifts, where i and j refer to the number of atoms over which the σ-bond migrates on each side of the bond being broken. youtube.com A cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement, therefore, involves the migration of a substituent from one atom to an adjacent atom.
In the context of this compound, a hypothetical cdnsciencepub.comcdnsciencepub.com-sigmatropic shift would involve the migration of either the phenyl group or the hydrogen atom from the C6 position to the C1 (carbonyl) carbon. Such a transformation is exceptionally rare and energetically unfavorable under thermal conditions for several reasons:
High Activation Energy: The transition state for a cdnsciencepub.comcdnsciencepub.com-shift involves a three-membered ring, which is highly strained. Furthermore, orbital symmetry rules, as described by Woodward and Hoffmann, dictate that a concerted thermal cdnsciencepub.comcdnsciencepub.com-shift is forbidden. These reactions typically proceed through non-concerted, high-energy pathways involving homolytic bond cleavage to form a radical pair intermediate.
Carbonyl Carbon: The sp²-hybridized carbonyl carbon is electron-deficient and not predisposed to accept a migrating alkyl or aryl group in this manner.
Stereochemical Implications: Should such a rearrangement occur, for instance via a radical dissociation-recombination mechanism, significant stereochemical consequences would arise. The C6 position in this compound is a stereocenter. If the phenyl group were to migrate via a radical pathway, the intermediate radical at C6 would likely be planar or rapidly inverting. Recombination of this radical with the rest of the molecule could lead to a mixture of stereoisomers, resulting in racemization or epimerization at that center. The stereochemical outcome would be highly dependent on the reaction conditions and the lifetime of the radical intermediates.
Reductive Transformations
The α,β-unsaturated ketone moiety in this compound offers two primary sites for reduction: the carbonyl group (C=O) and the carbon-carbon double bond (C=C). The choice of reducing agent and reaction conditions determines the selectivity of the transformation.
The selective reduction of the carbonyl group to a hydroxyl group, while leaving the C=C double bond intact, is known as a 1,2-reduction. This yields the corresponding allylic alcohol, 3-methyl-6-phenylcyclohex-2-en-1-ol. This transformation is typically achieved using hydride reagents that are relatively "hard" nucleophiles and favor direct attack at the electrophilic carbonyl carbon.
Common reagents for this selective reduction include:
Sodium borohydride (B1222165) (NaBH₄): Often used in alcoholic solvents like methanol (B129727) or ethanol (B145695) at low temperatures. It is a mild reducing agent that generally favors 1,2-addition over conjugate addition for enones.
Luche Reduction (NaBH₄ with CeCl₃): The addition of a lanthanide salt like cerium(III) chloride significantly enhances the selectivity for 1,2-reduction. The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack to the carbonyl carbon.
Conjugate reduction, or 1,4-reduction, involves the addition of a hydride to the β-carbon of the enone system, followed by protonation of the resulting enolate to yield the saturated ketone, 3-methyl-6-phenylcyclohexan-1-one. This outcome is favored by "softer" hydride sources or conditions that promote thermodynamic control.
Methods for achieving conjugate reduction include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas, both the C=C double bond and the C=O group can be reduced. However, under carefully controlled conditions (e.g., specific catalysts, lower pressures), selective reduction of the olefin is often possible.
Dissolving Metal Reductions (Birch Reduction): The use of sodium or lithium in liquid ammonia (B1221849) with a proton source like ethanol can effectively reduce the double bond of the enone system.
Copper Hydride Reagents: Reagents like Stryker's reagent [(Ph₃P)CuH]₆ are known to be highly effective for the selective 1,4-reduction of α,β-unsaturated carbonyl compounds.
| Reduction Type | Description | Typical Reagents | Product |
|---|---|---|---|
| Selective Carbonyl Reduction (1,2-Reduction) | Reduces the C=O group to a C-OH group, preserving the C=C double bond. | NaBH₄, LiAlH₄ (at low temp.), NaBH₄/CeCl₃ (Luche Reduction) | 3-Methyl-6-phenylcyclohex-2-en-1-ol |
| Conjugate Reduction (1,4-Reduction) | Reduces the C=C double bond, preserving the C=O group. | Catalytic Hydrogenation (e.g., H₂/Pd-C), Dissolving Metal Reduction, Copper Hydrides | 3-Methyl-6-phenylcyclohexan-1-one |
Photochemical Reactions
The photochemistry of α,β-unsaturated ketones is a well-studied area, characterized by reactions that proceed through electronically excited states. Upon absorption of ultraviolet light, this compound can be promoted from its ground state (S₀) to an excited singlet state (S₁), which can then undergo efficient intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁). mcmaster.ca This triplet state is the key reactive intermediate in many photochemical reactions of cyclohexenones. mcmaster.caacs.org
One of the most characteristic photochemical reactions of cyclohexenones is the [2+2] photocycloaddition with olefins (alkenes) to form cyclobutane (B1203170) rings. acs.org This reaction is a powerful tool for constructing four-membered rings. The generally accepted mechanism proceeds via the triplet excited state of the enone. mcmaster.caiupac.org
The mechanism involves the following steps:
Excitation and Intersystem Crossing: The cyclohexenone absorbs a photon, promoting it to the S₁ state, followed by ISC to the T₁ triplet state.
Exciplex Formation: The triplet enone interacts with the ground-state olefin to form an excited-state complex known as an exciplex. mcmaster.ca
Biradical Formation: The exciplex collapses to a 1,4-biradical intermediate. The regiochemistry of this step is influenced by the stability of the resulting radicals. The addition can occur at either the α or β carbon of the enone to either carbon of the olefin double bond.
Ring Closure: The 1,4-biradical undergoes ring closure to form the cyclobutane product. Stereochemistry is often established in this step, and multiple isomers (head-to-head, head-to-tail) can be formed.
For this compound, reaction with an olefin like ethylene (B1197577) would be expected to yield a bicyclo[4.2.0]octanone derivative. The substitution on the cyclohexenone ring will influence the stereochemical and regiochemical outcome of the cycloaddition.
The triplet state of cyclohexenones has been extensively studied using techniques like laser flash photolysis. cdnsciencepub.com These studies have revealed that the lowest triplet state has significant π,π* character and can be described as a diradical, with radical character at both the α- and β-carbons. iupac.org
Key characteristics of these triplet intermediates include:
Twisted Geometry: The triplet state of cyclohexenones is believed to adopt a highly twisted or orthogonal geometry around the C=C bond, which relieves torsional strain. acs.org
Lifetime: The lifetimes of these triplet states are typically on the order of nanoseconds, which is long enough to undergo intermolecular reactions. cdnsciencepub.comacs.org
Quenching: The triplet state can be "quenched" by energy transfer to other molecules (like dienes) or by interaction with other species. cdnsciencepub.com Studies involving quenching are often used to confirm the involvement of a triplet intermediate in a photochemical reaction.
Advanced Spectroscopic Analysis and Structural Elucidation of 3 Methyl 6 Phenylcyclohex 2 En 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules.
High-Resolution ¹H NMR for Proton Environment Analysis
A high-resolution ¹H NMR spectrum would reveal the chemical shift, integration, and multiplicity of each proton in the 3-Methyl-6-phenylcyclohex-2-en-1-one molecule. This information would help to identify the different types of protons (vinylic, allylic, aliphatic, and aromatic) and their neighboring protons.
¹³C NMR for Carbon Backbone Elucidation and Chemical Shift Interpretation
The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon (e.g., carbonyl, vinylic, aromatic, aliphatic), providing a map of the carbon skeleton.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation
Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, showing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the complete molecular structure.
Mass Spectrometry Techniques
Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain insight into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would provide the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the unambiguous determination of the molecular formula (C₁₃H₁₄O) by distinguishing it from other compounds with the same nominal mass.
Fragmentation Patterns and Mechanistic Insights from Mass Spectrometry
The mass spectrum would also show a series of fragment ions, which are pieces of the molecule that have broken off after ionization. The analysis of these fragmentation patterns can provide valuable information about the compound's structure. For instance, the loss of the phenyl group or the methyl group would result in characteristic fragment ions. The stability of the resulting carbocations would influence the intensity of the observed peaks.
To provide the requested detailed article, access to experimental or reliably predicted spectroscopic data for this compound is necessary.
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the principal functional groups within a molecule based on their characteristic absorption of infrared radiation. In this compound, the most prominent features arise from the α,β-unsaturated ketone system.
The carbonyl (C=O) stretching vibration is particularly diagnostic. For a typical saturated cyclic ketone like cyclohexanone (B45756), this absorption appears around 1715 cm⁻¹. However, in this compound, the carbonyl group is in conjugation with the C=C double bond of the cyclohexene (B86901) ring. This conjugation delocalizes the π-electrons, slightly weakening the C=O bond and lowering its vibrational frequency. Consequently, the C=O stretching absorption for this compound is expected to appear in the range of 1685–1665 cm⁻¹, a characteristic feature of α,β-unsaturated ketones.
The carbon-carbon double bond (C=C) of the enone system also gives rise to a distinct absorption band, typically found in the 1650–1600 cm⁻¹ region. This band may sometimes be of lower intensity than the carbonyl stretch. Additionally, the presence of the phenyl group introduces characteristic C=C stretching vibrations from the aromatic ring, which are expected to appear as a pair of bands around 1600 cm⁻¹ and 1580 cm⁻¹.
Other significant absorptions include the C-H stretching vibrations. The vinylic C-H stretch from the double bond and the aromatic C-H stretches from the phenyl ring are anticipated just above 3000 cm⁻¹. In contrast, the aliphatic C-H stretching vibrations from the methyl group and the saturated carbons of the cyclohexene ring will produce strong absorptions in the 3000–2850 cm⁻¹ region.
Interactive Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aryl/Vinylic C-H | Stretch | 3100–3000 | Medium-Weak |
| Aliphatic C-H | Stretch | 3000–2850 | Strong |
| Carbonyl (C=O) | Stretch (Conjugated) | 1685–1665 | Strong |
| Alkene (C=C) | Stretch (Conjugated) | 1650–1600 | Medium |
| Aromatic Ring | C=C Stretch | ~1600 and ~1580 | Medium-Variable |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as an excellent complement to IR spectroscopy. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. This often means that symmetric, non-polar bonds, which are weak in the IR spectrum, can be strong in the Raman spectrum.
For this compound, the C=C stretching vibration of the enone system is expected to produce a strong and sharp signal in the Raman spectrum, often more intense than in its IR spectrum. cdnsciencepub.com This is because the polarizability of the C=C bond changes significantly during vibration. Similarly, the symmetric "breathing" mode of the phenyl ring, typically observed near 1000 cm⁻¹, is a characteristically strong Raman band.
The conjugated carbonyl (C=O) stretch will also be present in the Raman spectrum, generally in the same frequency region as in the IR spectrum (1685–1665 cm⁻¹). Studies on similar α,β-unsaturated ketones have shown that the relative intensities of the C=O and C=C bands can differ significantly between Raman and IR spectra, providing complementary information. cdnsciencepub.com Aliphatic and aromatic C-H stretching vibrations are also observable in the 3100-2850 cm⁻¹ range. The lower frequency "fingerprint" region (below 1500 cm⁻¹) will contain a multitude of bands corresponding to various C-C stretching, C-H bending, and other skeletal deformation modes of the substituted cyclohexenone ring, providing a unique structural fingerprint.
Interactive Table 2: Principal Raman Shifts and Vibrational Mode Assignments for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |
| Aromatic/Vinylic C-H Stretch | 3100–3000 | Medium |
| Aliphatic C-H Stretch | 3000–2850 | Strong |
| Carbonyl (C=O) Stretch | 1685–1665 | Medium-Strong |
| Alkene (C=C) Stretch | 1650–1600 | Strong |
| Aromatic Ring Breathing | ~1000 | Strong |
| Skeletal Deformations | < 1500 | Medium-Weak |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the complete elucidation of molecular geometry, conformation, and the nature of intermolecular interactions that govern the crystal packing.
While a specific crystal structure for this compound is not publicly available, the expected molecular geometry can be inferred from standard bond lengths and angles and data from similar crystallized structures. The molecule features both sp² and sp³ hybridized carbon atoms, defining its local geometry.
The atoms of the enone system (O=C1-C2=C3) are expected to be nearly coplanar due to the sp² hybridization of the carbons and oxygen. The C=O bond length would be slightly longer than that of a non-conjugated ketone (typically ~1.21 Å) due to electron delocalization. The C1-C2 and C2-C3 bond lengths will exhibit values intermediate between typical single and double bonds. The phenyl ring will possess characteristic aromatic C-C bond lengths of approximately 1.39 Å. The remaining carbon atoms in the cyclohexene ring (C4, C5, C6) are sp³ hybridized, leading to tetrahedral geometry with bond angles close to 109.5°. The bond connecting the phenyl group to the C6 carbon is a standard C(sp³)-C(aromatic) single bond.
Due to the presence of one sp² hybridized carbon within the ring at the carbonyl position and two sp² carbons from the double bond, the cyclohexene ring in this compound cannot adopt a perfect, strain-free chair conformation like cyclohexane (B81311). youtube.com Instead, cyclohexenone and its derivatives typically adopt a non-planar conformation to alleviate angle and torsional strain.
The most probable conformation is a half-chair , where four of the ring atoms lie in a plane, and the other two are puckered out of the plane. researchgate.net This conformation is a common feature in related cyclohexene structures. researchgate.net The exact degree of puckering and the specific shape of the ring are quantitatively described by Cremer-Pople puckering parameters, which are derived from the endocyclic torsion angles determined through crystallographic analysis. These parameters would precisely define the ring's position on the conformational sphere (e.g., distinguishing between a pure half-chair, a twist-boat, or an envelope conformation). The phenyl and methyl substituents will occupy specific positions (pseudo-axial or pseudo-equatorial) dictated by the need to minimize steric hindrance.
The packing of this compound molecules in a crystal lattice is directed by a combination of non-covalent intermolecular forces. The polar carbonyl group is a key player, capable of participating in dipole-dipole interactions. acs.orgrsc.org Specifically, the partially negative oxygen atom can act as an acceptor for weak C-H···O hydrogen bonds from neighboring molecules, a common motif in the crystal structures of ketones. mdpi.com
The planar, electron-rich phenyl group allows for π-π stacking interactions, where the aromatic rings of adjacent molecules align in either a face-to-face or an offset (parallel-displaced) manner. These interactions are significant in organizing the molecules into columns or layers within the crystal. mdpi.com
Computational and Theoretical Investigations of 3 Methyl 6 Phenylcyclohex 2 En 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of molecules. These methods, rooted in quantum mechanics, provide insights that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For a molecule like 3-Methyl-6-phenylcyclohex-2-en-1-one, DFT calculations could provide valuable information about its stability, reactivity, and various energetic properties. By employing different functionals and basis sets, researchers can calculate properties such as the total energy, ionization potential, and electron affinity. This information is crucial for understanding the molecule's behavior in chemical reactions.
Geometry Optimization and Conformational Energy Landscapes
The three-dimensional structure of a molecule is critical to its function. Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which contains a cyclohexene (B86901) ring, multiple low-energy conformations may exist. Computational methods can be used to explore the conformational energy landscape, identifying the various stable conformers and the energy barriers between them. This analysis is vital for understanding how the molecule's shape influences its properties and reactivity.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational wavenumbers)
Quantum chemical calculations can predict various spectroscopic parameters with a high degree of accuracy. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both proton (¹H) and carbon-¹³ (¹³C) nuclei can aid in the interpretation of experimental NMR spectra, facilitating the structural elucidation of the compound. Similarly, the prediction of vibrational wavenumbers from calculated harmonic frequencies can be compared with experimental Infrared (IR) and Raman spectra to identify characteristic vibrational modes of the molecule.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity and selectivity of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
Application of FMO for Predicting Regioselectivity in Cycloadditions
FMO theory is particularly useful in predicting the outcome of pericyclic reactions, such as cycloadditions. By analyzing the energies and coefficients of the HOMO and LUMO of this compound and a potential reacting partner, one could predict the regioselectivity of the reaction. The interaction between the largest lobes of the respective frontier orbitals typically dictates the preferred orientation of the reactants as they approach each other, leading to the formation of a specific regioisomer.
Analysis of Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)
From the energies of the frontier orbitals, various reactivity descriptors can be calculated. The electrophilicity index, for example, provides a quantitative measure of a molecule's ability to accept electrons, while nucleophilicity describes its ability to donate electrons. By calculating these descriptors for this compound, its reactivity profile could be established, allowing for predictions about its behavior in polar reactions. These descriptors help in classifying the molecule as either an electrophile or a nucleophile and in understanding its potential reaction partners.
Molecular Dynamics and Conformational Analysis
The cyclohexenone ring is not planar and exists in various conformations that can interconvert. Molecular dynamics (MD) simulations and other conformational analysis techniques allow for the exploration of these structures and the energy barriers that separate them. For this compound, the primary conformations of interest are variations of the half-chair and boat forms.
The process of ring inversion in cyclohexene derivatives involves the molecule passing through higher-energy transition states to flip from one conformation to another. wikipedia.org For the cyclohexene ring system, the most stable conformation is typically a half-chair. The interconversion between two enantiomeric half-chair forms proceeds through a boat or twist-boat intermediate. wikipedia.orgresearchgate.net
Computational simulations, often using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can calculate the energy of these different conformations. researchgate.netnih.gov The energy difference between the stable ground state (half-chair) and the highest energy transition state in the inversion pathway defines the energy barrier to ring inversion. nih.gov For the parent cyclohexene, theoretical calculations have placed this barrier around 5-8 kcal/mol. researchgate.net The introduction of substituents, as in this compound, significantly alters this landscape. The bulky phenyl group at the C6 position and the methyl group at the C3 position will influence the relative stability of different conformers.
The preferred conformation will seek to minimize unfavorable steric interactions. Specifically, the bulky phenyl group at the C6 position will preferentially occupy a pseudo-equatorial position to avoid steric clash with the rest of the ring, a phenomenon known as 1,3-diaxial interaction in related cyclohexane (B81311) systems. researchgate.netscribd.com
| Compound | Computational Method | Energy Barrier (kcal/mol) | Most Stable Conformation |
|---|---|---|---|
| Cyclohexene | MP2/6-311G(d,p) | ~7.5 | Half-Chair |
| 1,2-Disubstituted Cyclohexane (cis) | Not Specified | ~8.0 | Chair |
| 1,2-Disubstituted Cyclohexane (trans) | Not Specified | <4.5 | Chair |
Note: Data for this compound is not explicitly available and is inferred from studies on analogous structures. The values presented are illustrative of typical energy barriers in related cyclic systems. researchgate.netnih.gov
The conformational preferences of this compound are dictated by a balance of steric and electronic effects. wikipedia.org
Steric Effects: Steric hindrance arises from the spatial arrangement of atoms, where bulky groups repel each other, leading to an increase in molecular energy. wikipedia.org In this molecule, the primary steric considerations are:
Phenyl Group at C6: The large phenyl group creates significant steric bulk. Its orientation will be the dominant factor in determining the lowest energy conformation. A pseudo-equatorial orientation is strongly favored to minimize clashes with the axial hydrogen on C4 and other ring atoms. researchgate.net
Methyl Group at C3: The methyl group is smaller than the phenyl group but still influences the local geometry around the double bond.
Electronic Effects: These effects arise from the distribution of electrons within the molecule. libretexts.org
α,β-Unsaturated Ketone System: The conjugated system of the double bond (C2-C3) and the carbonyl group (C1=O) favors planarity in that portion of the ring to maximize p-orbital overlap. This electronic requirement constrains the possible conformations of the entire ring.
Hyperconjugation: Interactions between filled bonding orbitals and empty anti-bonding orbitals can also contribute to conformational stability. nih.gov For instance, interactions between the C-H or C-C bonds of the substituents and the π-system of the enone can slightly alter bond lengths and angles, favoring one conformer over another.
Computational models can quantify these effects by partitioning the total energy into steric and electronic components, providing a detailed understanding of the forces that shape the molecule's preferred three-dimensional structure. nih.gov
Reaction Mechanism Studies through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, this involves studying transformations typical of α,β-unsaturated ketones, such as nucleophilic additions or cycloadditions.
A key transformation for cyclohexenones is the Michael addition, a conjugate addition of a nucleophile. Computational methods can be used to model the reaction of this compound with a nucleophile. The process involves locating the transition state (TS) on the potential energy surface, which represents the highest energy point along the reaction pathway. uci.edu
The geometry of the transition state reveals the precise arrangement of atoms as the new bond is forming. For a Michael addition, the TS would show the nucleophile approaching the C5 carbon and the partial re-hybridization of the atoms in the enone system. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. libretexts.org Computational software can perform a transition state search to find this structure and a frequency calculation to confirm it is a true saddle point on the energy landscape (characterized by a single imaginary frequency).
Reaction coordinate mapping, also known as Intrinsic Reaction Coordinate (IRC) analysis, provides a detailed view of the reaction pathway connecting reactants, the transition state, and products. Starting from the computationally determined transition state structure, the IRC calculation follows the path of steepest descent on the potential energy surface in both the forward and reverse directions. uci.edu
This mapping visualizes the continuous changes in molecular geometry and energy throughout the transformation. For a reaction involving this compound, the reaction coordinate map would illustrate how the bond lengths, bond angles, and dihedral angles evolve as the reactants approach, pass through the transition state, and settle into the final product structure. This provides a dynamic picture of the reaction mechanism that is difficult to obtain through experimental means alone. libretexts.org
Role in Complex Organic Synthesis and Building Block Chemistry
Intermediate in the Synthesis of Natural Products
While direct applications of 3-Methyl-6-phenylcyclohex-2-en-1-one in completed total syntheses of natural products are not extensively documented, its core structure is emblematic of intermediates used in the assembly of complex molecules like steroids and terpenoids. The cyclohexenone motif is a common feature in many biologically active compounds.
Methodologies like the Robinson annulation, which constructs six-membered rings, are fundamental in the synthesis of natural products. wikipedia.orgchemistrytalk.org This reaction sequence, involving a Michael addition followed by an aldol (B89426) condensation, produces cyclohexenone derivatives that are pivotal in building polycyclic natural product skeletons. chemistrytalk.orgmasterorganicchemistry.com For instance, the Wieland-Miescher ketone, a product of a Robinson annulation, is a foundational building block in the synthesis of numerous steroids. wikipedia.org The structural similarity of this compound to these key intermediates suggests its potential as a custom starting material for analogous synthetic routes, enabling the introduction of specific phenyl and methyl substitutions at an early stage.
Building Block for Diverse Polycyclic and Heterocyclic Scaffolds
The reactivity of this compound makes it an excellent starting point for the synthesis of complex fused ring systems. Its utility is most pronounced in reactions that build new rings onto the existing cyclohexenone framework.
Robinson Annulation: This compound can serve as the ketone component in a subsequent Robinson annulation. By forming an enolate and reacting it with a Michael acceptor like methyl vinyl ketone, a new six-membered ring can be fused to the original structure, leading to substituted octahydronaphthalene systems. This classic reaction is a cornerstone for building polycyclic frameworks. wikipedia.orglibretexts.org
| Reaction Type | Reactant with this compound | Resulting Scaffold | Key Features |
|---|---|---|---|
| Robinson Annulation | Methyl vinyl ketone | Substituted octahydronaphthalene | Formation of a new, fused six-membered ring. nrochemistry.com |
| Diels-Alder Reaction | Conjugated diene (e.g., Butadiene) | Substituted bicyclo[2.2.2]octene | Creates a bridged bicyclic system. wikipedia.org |
Diels-Alder Reaction: The electron-deficient double bond in the cyclohexenone ring can act as a dienophile in a [4+2] cycloaddition, or Diels-Alder reaction. wikipedia.org When treated with a conjugated diene, this reaction provides a direct route to forming bridged bicyclic systems with a high degree of stereochemical control. This capability is instrumental in the synthesis of complex polycyclic molecules. youtube.com
Heterocyclic Synthesis: The carbonyl group and the double bond are key functional handles for constructing fused heterocycles. Condensation reactions with bifunctional nucleophiles are a common strategy. For example, reaction with hydrazine (B178648) derivatives can yield fused pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazole-fused systems. Such synthetic strategies are widely used to convert carbocyclic ketones into more complex benzo-fused heterocycles. core.ac.ukorganic-chemistry.org
Precursor to Chiral Alcohols, Amines, and Carboxylic Acids
The prochiral nature of this compound makes it a valuable starting material for asymmetric synthesis, allowing for the creation of stereochemically defined molecules.
Chiral Alcohols: The ketone functionality can be reduced to a hydroxyl group, creating two new stereocenters. The use of chiral reducing agents or catalysts in asymmetric hydrogenation can control the stereochemical outcome, leading to the selective formation of specific diastereomers of 3-methyl-6-phenylcyclohexan-1-ol. This transformation is fundamental in producing chiral building blocks for pharmaceuticals. nih.gov For instance, the asymmetric reduction of a related compound, 1-phenylcyclohexene, has been used to produce chiral 2-phenyl-1-cyclohexanol with high enantiomeric excess. orgsyn.org
Chiral Amines: The chiral alcohols produced can be further converted into chiral amines through methods such as Mitsunobu reactions with nitrogen nucleophiles or by conversion to a leaving group followed by substitution with an amine or azide. Alternatively, direct asymmetric reductive amination of the ketone can provide access to chiral primary or secondary amines, which are prevalent in many pharmaceutical compounds.
Chiral Carboxylic Acids: Although more complex, the cyclohexenone ring can be cleaved oxidatively to produce chiral carboxylic acids. For example, after stereoselective functionalization of the double bond and reduction of the ketone, Baeyer-Villiger oxidation could be employed to form a lactone, which upon hydrolysis would yield a chiral linear carboxylic acid with the stereocenters from the ring preserved.
| Transformation | Typical Reagents/Catalysts | Product Type | Significance |
|---|---|---|---|
| Asymmetric Hydrogenation (Ketone) | Chiral Ru- or Ir-based catalysts, H₂ | Chiral Cyclohexanols | Creates key stereocenters for chiral building blocks. researchgate.netrsc.org |
| Asymmetric Reductive Amination | Amine source, H₂, Chiral catalyst | Chiral Cyclohexylamines | Direct synthesis of valuable chiral amines. researchgate.net |
| Asymmetric Conjugate Addition | Organocuprates, Chiral ligands | Chiral 3,5-disubstituted Cyclohexanones | Introduces a new stereocenter at the beta-position. |
Application in the Construction of Functionalized Cyclohexane (B81311) Derivatives
Beyond its use in building complex ring systems, this compound is a platform for creating a variety of highly substituted and functionalized cyclohexane derivatives. The reactivity of the α,β-unsaturated ketone system allows for a range of selective modifications.
Conjugate Addition (Michael Reaction): The carbon atom beta to the carbonyl group is electrophilic and susceptible to attack by a wide range of nucleophiles. This 1,4-conjugate addition is a powerful method for introducing new carbon-carbon or carbon-heteroatom bonds with a high degree of stereocontrol, leading to 3,5-disubstituted cyclohexanone (B45756) derivatives.
Alkene Functionalization: The double bond can undergo various addition reactions. For example, epoxidation can produce an epoxy-ketone, a versatile intermediate that can be opened by nucleophiles to yield trans-1,2-difunctionalized products. Dihydroxylation can similarly produce diol derivatives.
Enolate Chemistry: The protons on the carbon atoms alpha to the carbonyl group can be removed by a base to form an enolate. This nucleophilic species can then be reacted with various electrophiles (e.g., alkyl halides, aldehydes) to introduce substituents at the alpha-position, further increasing the molecular complexity of the cyclohexane ring.
Through the sequential and controlled application of these reactions, a single starting material like this compound can give rise to a vast library of complex and functionally diverse cyclohexane derivatives.
Stereochemical Control and Chiral Pool Applications of 3 Methyl 6 Phenylcyclohex 2 En 1 One
Diastereoselective Synthesis of Substituted Cyclohexenones
Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. For substituted cyclohexenones, this often involves reactions that construct the ring system in a way that favors the formation of one diastereomer over others.
A prominent strategy for achieving high diastereoselectivity is the use of cascade reactions, such as the inter- and intramolecular double Michael addition. This method involves the reaction of a Michael donor with an acceptor, followed by a subsequent intramolecular cyclization. For instance, the reaction between curcumins and arylidenemalonates, catalyzed by a phase transfer catalyst, can yield highly functionalized cyclohexanones with complete diastereoselectivity in many cases. The mechanism involves an initial Michael addition, followed by a diastereoselective 6-endo-trig intramolecular cyclization that traps a specific conformation of the intermediate enolate, thereby dictating the relative stereochemistry of the newly formed stereocenters.
Another approach involves the nitro-Mannich reaction followed by a ring-closure condensation to build the cyclic framework. In these syntheses, the relative stereochemistry between adjacent centers (e.g., C-2 and C-3) can be controlled through methods like kinetic protonation of a nitronate intermediate or by allowing the nitro group to equilibrate to its most stable thermodynamic position. The stereochemistry at other positions can then be set by carefully selecting the reduction method for other functional groups on the ring.
Table 1: Strategies for Diastereoselective Cyclohexenone Synthesis
| Method | Key Reaction | Mechanism of Stereocontrol | Outcome |
|---|---|---|---|
| Double Michael Addition | Inter- then Intramolecular Michael Addition | A diastereoselective 6-endo-trig cyclization traps a specific enolate conformation. | Highly substituted cyclohexanones with high to complete diastereoselectivity. |
Enantioselective Approaches to Chiral 3-Methyl-6-phenylcyclohex-2-en-1-one Derivatives
Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is typically achieved using chiral catalysts, reagents, or starting materials derived from the "chiral pool." While specific enantioselective syntheses for this compound are not extensively detailed in the provided context, general principles from related systems are directly applicable.
Organocatalysis represents a powerful tool for enantioselective synthesis. For example, chiral thiourea (B124793) catalysts have been successfully employed in intramolecular Michael-type cyclization reactions to construct chiral 3,3-disubstituted-3-nitro-4-chromanones with high diastereoselectivity and excellent enantioselectivity. Such catalysts activate the substrate through hydrogen bonding, creating a chiral environment that directs the cyclization to favor one enantiomeric pathway. Similarly, conformationally restricted chiral ligands, such as perhydro-1,3-benzoxazines, are effective in the enantioselective addition of organozinc reagents to ketones, yielding chiral products with moderate to excellent enantioselectivity. These methods could foreseeably be adapted to the synthesis of chiral this compound derivatives by designing appropriate substrates and catalyst systems.
Conformational Effects on Stereochemical Outcomes in Reactions
The reactivity and stereochemical outcome of reactions involving cyclohexenone rings are heavily influenced by the ring's conformation. Cyclohexane (B81311) derivatives typically exist in a low-energy chair conformation to minimize torsional and steric strain. For this compound, the bulky phenyl group at the C6 position has a strong preference for the equatorial position to avoid 1,3-diaxial interactions with protons on the ring.
However, the presence of the sp²-hybridized carbons at C2 and C3 flattens the ring, leading to conformations such as a "sofa" or "envelope". In a related compound, 6-benzoyl-3,5-diphenyl-cyclohex-2-en-1-one, the ring was found to adopt an envelope conformation. The specific conformation adopted by the ring dictates the trajectory of incoming reagents. For example, in the reduction of the ketone or addition to the double bond, a reagent will preferentially attack from the less sterically hindered face of the ring. The pseudo-axial and pseudo-equatorial positions of the substituents create a distinct steric environment that directs the stereochemical outcome of the reaction, a principle known as stereoelectronic control. Theoretical calculations (such as DFT and MP2) are often used to determine the relative energies of different conformers and predict the most stable ground-state geometry, which in turn helps rationalize and predict stereochemical outcomes.
Table 2: Conformational Preferences in Phenyl-Substituted Cyclohexanes
| Compound | Preferred Conformer | Reason for Preference | Reference |
|---|---|---|---|
| Phenylcyclohexane | Phenyl group in equatorial position | Minimization of steric strain (1,3-diaxial interactions). | |
| 1-Methyl-1-phenylcyclohexane | Modest preference for axial phenyl group at low temperatures. | Complex interplay of steric and electronic effects. |
Absolute Stereochemistry Determination and Assignment
Once a chiral molecule has been synthesized, determining its absolute stereochemistry (the actual three-dimensional arrangement of its atoms) is crucial. Several powerful analytical techniques are available for this purpose.
X-ray Crystallography: This is the most definitive method for determining absolute stereochemistry. If a single crystal of a pure enantiomer can be grown, X-ray diffraction analysis can provide an unambiguous 3D structure of the molecule in the solid state. This method was used to confirm the stereochemistry of products in various complex syntheses.
The Mosher Method (NMR Spectroscopy): This is a widely used NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines. The chiral molecule is derivatized by converting it into two diastereomeric esters or amides using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The magnetically anisotropic phenyl group of the MTPA reagent influences the chemical shifts of nearby protons in the original molecule. By analyzing the differences in the ¹H or ¹³C NMR chemical shifts (Δδ = δS - δR) between the two diastereomers, the absolute configuration of the stereocenter can be assigned with a high degree of confidence.
Future Research Directions in 3 Methyl 6 Phenylcyclohex 2 En 1 One Chemistry
Development of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign methods for constructing complex molecular architectures is a paramount goal in contemporary organic synthesis. Future research in the synthesis of 3-methyl-6-phenylcyclohex-2-en-1-one and its analogs will likely focus on innovative and sustainable strategies that minimize waste, energy consumption, and the use of hazardous reagents.
Green Chemistry Approaches: A significant area of development will be the application of green chemistry principles. This includes the exploration of solvent-free reaction conditions, the use of renewable starting materials, and the development of catalytic systems that can be easily recovered and recycled. For instance, mechanochemical methods, where mechanical force is used to drive chemical reactions, offer a promising solvent-free alternative to traditional solution-phase synthesis. The mechanochemical trimerization of enones using a base like potassium tert-butoxide has been demonstrated, suggesting that similar ball-milling techniques could be adapted for the synthesis of substituted cyclohexenones. acs.orgnih.gov
Biocatalysis: The use of enzymes as catalysts in organic synthesis, or biocatalysis, offers numerous advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. mdpi.com Future research could focus on identifying or engineering enzymes, such as ene-reductases, for the asymmetric synthesis of this compound. The biocatalytic desymmetrization of 2,5-cyclohexadienones to produce chiral cyclohexenones with quaternary stereocenters has been shown to be highly efficient and enantioselective, providing a potential route to chiral building blocks for the synthesis of the target molecule. acs.org
Flow Chemistry: Continuous flow synthesis is another rapidly advancing area that offers benefits such as improved reaction control, enhanced safety, and facile scalability. nih.govresearchgate.netscispace.comnih.gov Developing a continuous flow process for the synthesis of this compound could lead to a more efficient and reproducible manufacturing process. This could involve the integration of multiple reaction steps, such as a condensation reaction followed by cyclization, into a single, uninterrupted sequence.
| Synthesis Strategy | Key Advantages | Potential Application for this compound |
| Mechanochemistry | Solvent-free, reduced waste, potential for novel reactivity. acs.orgnih.gov | Development of a solid-state Robinson annulation or related cyclization reaction. |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally benign. mdpi.comacs.org | Enzymatic resolution of a racemic mixture or asymmetric synthesis from a prochiral precursor. |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability. nih.govresearchgate.netscispace.comnih.gov | Continuous multi-step synthesis from simple starting materials. |
Exploration of Undiscovered Reactivity Patterns
The rich functionality of this compound, characterized by its α,β-unsaturated ketone system, a stereogenic center, and multiple sites for potential functionalization, provides a fertile ground for the discovery of novel reactivity patterns.
Pericyclic Reactions: While Diels-Alder reactions of cyclohexenone systems are well-known, a deeper investigation into other classes of pericyclic reactions could unveil new synthetic pathways. acs.orgresearchgate.netmdpi.com This includes electrocyclic reactions, sigmatropic rearrangements, and other cycloaddition reactions. acs.orgmdpi.comresearchgate.netmdpi.compkusz.edu.cn For example, photochemical [2+2] cycloaddition reactions of 6-alkenyl-3-phenylcyclohex-2-en-ones have been shown to yield complex polycyclic structures, suggesting that the phenyl group at the 6-position of the target molecule could influence the regio- and stereoselectivity of such transformations. nih.gov Future work could explore the intramolecular and intermolecular cycloadditions of this compound with various dienes and dienophiles under thermal and photochemical conditions to access novel carbocyclic and heterocyclic scaffolds.
Domino and Cascade Reactions: The development of domino or cascade reactions initiated by transformations at the enone moiety could lead to the rapid construction of molecular complexity from simple starting materials. For instance, a Michael addition to the enone could be designed to trigger a subsequent intramolecular aldol (B89426) condensation, cyclization, or rearrangement, all in a single pot. Such sequences would be highly atom- and step-economical.
Novel Functionalizations: Beyond the canonical reactivity of the enone system, research into the functionalization of other positions of the cyclohexenone ring is warranted. This could involve C-H activation strategies to introduce substituents at the allylic or vinylic positions, or reactions that exploit the directing effect of the existing methyl and phenyl groups to achieve high regioselectivity. The development of novel aromatization reactions of cyclohexenone derivatives could also lead to new synthetic routes to substituted phenolic compounds. acs.org
| Reaction Class | Potential for Novelty | Example Research Direction |
| Pericyclic Reactions | Access to complex polycyclic systems with high stereocontrol. acs.orgmdpi.comnih.govresearchgate.netmdpi.compkusz.edu.cn | Investigation of intramolecular [4+2] and [2+2] cycloadditions of derivatives of this compound. |
| Domino Reactions | Rapid increase in molecular complexity in a single synthetic operation. | Design of a Michael-initiated ring-closing cascade to form bicyclic structures. |
| C-H Functionalization | Direct introduction of functional groups without pre-functionalized substrates. | Exploration of transition-metal-catalyzed C-H arylation or alkylation at the C4 or C5 positions. |
Advanced Catalytic Applications for Asymmetric Synthesis
The presence of a stereocenter at the C6 position makes the enantioselective synthesis of this compound a key challenge and a significant area for future research. The development of advanced catalytic methods will be crucial in achieving high levels of stereocontrol.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective construction of chiral molecules. unito.itprinceton.edunih.gov Future research will likely focus on the design and application of novel chiral organocatalysts for the synthesis of this compound. For instance, chiral primary or secondary amines can be used to catalyze asymmetric Michael additions to enones via dienamine activation, which could be a key step in building the cyclohexenone core. nih.gov Similarly, chiral Brønsted acids, such as phosphoric acids, have shown great promise in catalyzing enantioselective Robinson-type annulation reactions to produce chiral cyclohexenones. nih.gov
Transition Metal Catalysis: Transition metal catalysis offers a broad range of opportunities for the asymmetric synthesis of complex molecules. nih.gov The development of chiral transition metal complexes for reactions such as asymmetric conjugate additions, allylic alkylations, and cyclization reactions will be a key research focus. For example, rhodium-catalyzed asymmetric 1,4-addition of organoboron or organozinc reagents to a suitable precursor could be a viable strategy for introducing the phenyl group at the C6 position with high enantioselectivity. nih.gov Gold-catalyzed hydrative cyclization of diynes is another modern method for the synthesis of cyclohexenone derivatives that could be adapted for an asymmetric approach. nih.gov
Biocatalysis: As mentioned in the context of sustainable synthesis, biocatalysis holds immense potential for the asymmetric synthesis of this compound. researchgate.net The screening of enzyme libraries for novel hydrolases, reductases, or transaminases that can act stereoselectively on precursors to the target molecule could lead to highly efficient and environmentally friendly synthetic routes.
| Catalysis Type | Key Advantages | Potential Application |
| Organocatalysis | Metal-free, often robust and tolerant of air and moisture. unito.itprinceton.edunih.gov | Enantioselective Michael addition or Robinson annulation using chiral amines or acids. nih.govnih.govwikipedia.org |
| Transition Metal Catalysis | High catalytic activity and a wide range of transformations. nih.gov | Asymmetric conjugate addition of a phenyl group or enantioselective cyclization. nih.gov |
| Biocatalysis | Unparalleled stereoselectivity and mild reaction conditions. researchgate.net | Kinetic resolution of a racemic intermediate or asymmetric reduction of a prochiral ketone. |
Deeper Computational Insights into Reaction Mechanisms and Selectivity
Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. In the context of this compound, computational studies can provide profound insights into reaction mechanisms, stereoselectivity, and reactivity.
Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be employed to model the transition states of key synthetic steps, such as the Robinson annulation or Michael addition, to understand the origins of stereoselectivity. By calculating the energies of different reaction pathways and intermediates, researchers can identify the factors that govern the formation of the desired stereoisomer. This knowledge can then be used to design more selective catalysts and reaction conditions.
Predictive Modeling for Catalyst Design: Computational screening of virtual libraries of chiral catalysts can accelerate the discovery of new and more effective catalytic systems. By modeling the interaction between a substrate and a catalyst, it is possible to predict which catalysts are likely to provide high levels of enantioselectivity. This in silico approach can significantly reduce the experimental effort required to optimize a catalytic reaction.
Understanding Reactivity: Computational studies can also be used to explore the fundamental reactivity of this compound. For example, calculations of molecular orbital energies and frontier molecular orbital (FMO) theory can help to predict the regioselectivity of nucleophilic and electrophilic additions to the enone system. This can guide the development of new synthetic transformations and the exploration of undiscovered reactivity patterns.
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly efficient for the rapid generation of molecular diversity. Integrating this compound or its precursors into MCR sequences represents a promising avenue for future research.
Novel MCRs: The design of new MCRs that incorporate the cyclohexenone scaffold is a key area for exploration. For example, a reaction sequence could be envisaged where a Michael addition to the enone is followed by the trapping of the resulting enolate with an electrophile, which then participates in a subsequent cyclization with another component. Such reactions would allow for the rapid construction of complex, polycyclic molecules from simple starting materials.
Scaffold for Diversity-Oriented Synthesis: Due to its versatile functionality, this compound can serve as a valuable scaffold in diversity-oriented synthesis (DOS). By subjecting the core structure to a variety of MCRs and other transformations, a library of structurally diverse compounds can be generated. This approach is particularly valuable in the search for new bioactive molecules.
Tandem Catalysis: The development of tandem catalytic systems that can promote multiple bond-forming events in a single pot is a sophisticated approach to MCRs. For example, a combination of a metal catalyst and an organocatalyst could be used to orchestrate a sequence of reactions involving this compound, leading to the formation of highly complex products with excellent stereocontrol.
Q & A
Q. What are the key considerations for synthesizing 3-Methyl-6-phenylcyclohex-2-en-1-one in a laboratory setting?
Answer: The synthesis of substituted cyclohexenones like this compound typically involves regioselective alkylation and oxidation steps. A validated approach for analogous compounds (e.g., (R)-(+)-3,4-Dimethylcyclohex-2-en-1-one) employs methyllithium-lithium bromide for alkylation of a cyclohexenone precursor, followed by oxidation using pyridinium chlorochromate (PCC) to yield the ketone . Critical parameters include temperature control during alkylation (-78°C to prevent side reactions) and stoichiometric optimization of PCC to avoid over-oxidation. Solvent selection (e.g., anhydrous THF) and inert atmosphere (argon/nitrogen) are essential for reproducibility .
Q. Which structural characterization techniques are most effective for confirming the molecular geometry of this compound?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard, utilizing programs like SHELXL for refinement to determine bond lengths, angles, and ring puckering parameters . Complementary methods include:
- ORTEP-3 : For visualizing thermal ellipsoids and validating crystallographic models via graphical interfaces .
- Conformational analysis : Puckering coordinates (amplitude , phase ) quantify non-planar distortions in the cyclohexenone ring, as defined by Cremer and Pople .
- Spectroscopy : IR and NMR (e.g., , ) to confirm functional groups and stereochemistry.
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
Answer: Discrepancies in crystallographic models (e.g., anomalous thermal parameters or residual electron density) require iterative refinement strategies:
- SHELX suite : Use SHELXL’s robust least-squares refinement with constraints (e.g., riding hydrogen atoms) and validation tools (e.g., R-factors, goodness-of-fit) .
- Twinned data handling : For high-symmetry crystals, employ SHELXTL to deconvolute overlapping reflections .
- Conformational cross-validation : Compare puckering parameters derived from SC-XRD with computational methods (DFT-based geometry optimization) to identify outliers .
Q. What methodological approaches address challenges in computational modeling of cyclohexenone conformers?
Answer: Divergence between computational and experimental results often stems from:
- Force field limitations : Use density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) for accurate puckering energy landscapes .
- Solvent effects : Include implicit solvent models (e.g., PCM) to mimic experimental conditions .
- Dynamic vs. static analysis : Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) capture ring-flipping behavior, while static DFT models focus on minima .
Q. How can unexpected byproducts during synthesis be systematically identified and characterized?
Answer: Minor products (e.g., oxidation intermediates or regioisomers) require:
- Chromatographic separation : Use HPLC with chiral columns or preparative TLC for isolation .
- Spectroscopic fingerprinting : High-resolution MS and 2D NMR (e.g., - HMBC) to assign structures .
- Crystallographic validation : SC-XRD of recrystallized byproducts (e.g., ethanol/water systems) to confirm stereochemistry .
Q. What strategies optimize oxidative conditions to minimize side reactions in cyclohexenone synthesis?
Answer:
- Oxidant selection : PCC offers selectivity for secondary alcohols, while milder agents (e.g., MnO) reduce over-oxidation risks .
- Catalytic systems : Copper(II) acetate/ferrous sulfate heptahydrate for controlled radical-mediated pathways .
- In situ monitoring : ReactIR or GC-MS to track reaction progress and terminate at the desired conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
